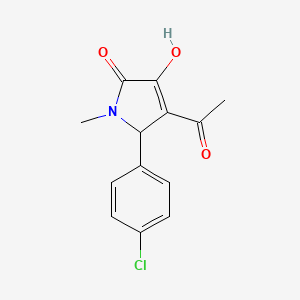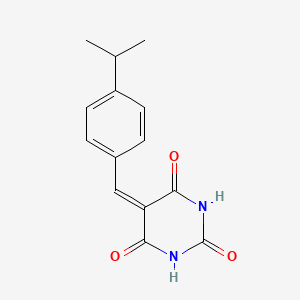
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Mécanisme D'action
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are found throughout the body. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the endocannabinoid system, which is important for studying its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, including its potential use in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to develop more selective agonists for the cannabinoid receptors. Additionally, studies are needed to investigate the potential side effects of this compound and to develop strategies for minimizing these effects.
Méthodes De Synthèse
The synthesis of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-chlorobenzoyl chloride with methylamine to form 4-chlorobenzoylmethylamine. This is then reacted with acetic anhydride to form 4-acetyl-4'-chlorobenzoylmethylamine, which is further reacted with 3-hydroxy-1-methyl-2-pyrrolidinone to form this compound.
Applications De Recherche Scientifique
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)10-11(15(2)13(18)12(10)17)8-3-5-9(14)6-4-8/h3-6,11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSJJQPRDRUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)



![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
